molecular formula C13H7F3O B3040754 2,3,5-Trifluorobenzophenone CAS No. 235772-90-4

2,3,5-Trifluorobenzophenone

Cat. No.: B3040754
CAS No.: 235772-90-4
M. Wt: 236.19 g/mol
InChI Key: SJTQEZSDGPXVQO-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzophenone is an organic compound with the molecular formula C13H7F3O It is a derivative of benzophenone, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3,5-trifluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperatures ranging from 0°C to 50°C and the use of solvents like dichloromethane or chloroform.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trifluorobenzophenone undergoes various chemical reactions, including:

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2,3,5-Trifluorobenzhydrol.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: 2,3,5-Trifluorobenzoic acid.

Scientific Research Applications

2,3,5-Trifluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluorobenzophenone involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding to enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzophenone
  • 3,4,5-Trifluorobenzophenone
  • 2,3,4-Trifluorobenzophenone

**Comparison

Properties

IUPAC Name

phenyl-(2,3,5-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-9-6-10(12(16)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTQEZSDGPXVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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